molecular formula C15H17NO4 B6297600 (S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid CAS No. 2097073-15-7

(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid

Cat. No. B6297600
CAS RN: 2097073-15-7
M. Wt: 275.30 g/mol
InChI Key: BDSWFDHLJMQZQN-LBPRGKRZSA-N
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Description

“(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid” is a complex organic compound. It’s a derivative of carboxylic acid and has a spirocyclic structure . This compound is related to a class of compounds known as proline analogues, which are often used as building blocks of active pharmaceutical compounds .


Synthesis Analysis

The synthesis of this compound involves a method for synthesizing (7S) -5-azaspiro [2.4] heptane-7-yl tert-butyl carbamate . The key reaction in the synthesis is a one-pot double allylic alkylation of an imine analogue of glycine .


Molecular Structure Analysis

The molecular structure of this compound involves a spirocyclic intermediate . The InChI code for this compound is 1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is a one-pot double allylic alkylation of an imine analogue of glycine . This reaction is catalyzed by a chinchonidine-derived catalyst under phase transfer conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 241.29 . The compound is a solid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Sitafloxacin

This compound is a key intermediate in the synthesis of Sitafloxacin , a broad-spectrum quinolone antibacterial agent . Sitafloxacin is used clinically for treating serious intractable infectious diseases . The product can be made into oral preparation or injection preparation .

Industrial Large-Scale Production

The method for synthesizing this compound is suitable for industrial large-scale production .

Synthesis of Antiviral Ledipasvir

The compound has recently become a key element in the synthesis of Ledipasvir , a potent non-structural protein 5A (NS5A) inhibitor that is used for treatment of hepatitis C virus infections (HCV) . Ledipasvir is one of the more effective known anti-viral agents with an activity in the range of picomolar concentrations .

Synthesis of Proline Analogues

The compound is a modified proline, and proline analogues are often used as building blocks of active pharmaceutical compounds . Their presence in peptide chains causes conformational restrictions which are critical for biological activity .

Synthesis of Spirocyclic Intermediates

The compound is used in the synthesis of spirocyclic intermediates . Spirocyclic compounds are a class of organic compounds that feature rings of different sizes sharing one common atom .

Synthesis of 4-Substituted Proline Scaffolds

The compound is used in the enantioselective preparation of the 4-methyleneproline scaffold . These 4-methylene substituted proline derivatives are versatile starting materials often used in medicinal chemistry .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

(7S)-5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-13(18)12-8-16(10-15(12)6-7-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSWFDHLJMQZQN-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001142649
Record name 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(phenylmethyl) ester, (7S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid

CAS RN

2097073-15-7
Record name 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(phenylmethyl) ester, (7S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097073-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(phenylmethyl) ester, (7S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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